molecular formula C15H20F3N3O2 B2827686 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one CAS No. 2309554-32-1

4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one

Cat. No.: B2827686
CAS No.: 2309554-32-1
M. Wt: 331.339
InChI Key: OCZGBBALVWQKRF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrimidinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.

    Attachment of the Pyrimidinyl Group: The intermediate is then reacted with 6-methylpyrimidin-4-yl chloride in the presence of a base to form the pyrimidinyl-piperidinyl intermediate.

    Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidinyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be incorporated into polymers to enhance their thermal stability and chemical resistance.

    Biological Studies: The compound can be used as a probe to study enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidinyl and pyrimidinyl groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-piperidinyl)butan-1-one: Lacks the pyrimidinyl group, which may result in different biological activity and chemical properties.

    4,4,4-Trifluoro-1-(4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one: Contains a chloropyrimidinyl group instead of a methylpyrimidinyl group, which can affect its reactivity and binding properties.

    4,4,4-Trifluoro-1-(4-(((6-methylpyridin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one: Substitutes the pyrimidinyl group with a pyridinyl group, potentially altering its pharmacological profile.

Uniqueness

The presence of the 6-methylpyrimidin-4-yl group in 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one imparts unique chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-11-8-13(20-10-19-11)23-9-12-3-6-21(7-4-12)14(22)2-5-15(16,17)18/h8,10,12H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGBBALVWQKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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